![molecular formula C22H21N5O5S2 B2612095 (2E)-N-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylprop-2-enamide CAS No. 300718-64-3](/img/structure/B2612095.png)
(2E)-N-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylprop-2-enamide
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Description
(2E)-N-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}carbamothioyl)-3-phenylprop-2-enamide is a useful research compound. Its molecular formula is C22H21N5O5S2 and its molecular weight is 499.56. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of the compound 3-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}-1-[(2E)-3-PHENYLPROP-2-ENOYL]THIOUREA is the inflammatory response in the body . This compound has been shown to inhibit the oxidative burst from whole blood phagocytes and isolated polymorphonuclear cells .
Mode of Action
The compound 3-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}-1-[(2E)-3-PHENYLPROP-2-ENOYL]THIOUREA interacts with its targets by inhibiting the oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells . It also inhibits the production of nitric oxide from lipopolysaccharide-induced J774.2 macrophages .
Biochemical Pathways
The compound 3-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}-1-[(2E)-3-PHENYLPROP-2-ENOYL]THIOUREA affects the inflammatory response pathway. It downregulates the mRNA expression of inflammatory markers TNF- α, IL-1 β, IL-2, IL-13, and NF-κB, which are elevated in zymosan-induced generalised inflammation . It also upregulates the expression of the anti-inflammatory cytokine IL-10 .
Pharmacokinetics
The compound 3-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}-1-[(2E)-3-PHENYLPROP-2-ENOYL]THIOUREA has been tested for toxicity and was found to be non-toxic towards normal fibroblast cells .
Result of Action
The result of the action of the compound 3-{4-[(2,6-DIMETHOXYPYRIMIDIN-4-YL)SULFAMOYL]PHENYL}-1-[(2E)-3-PHENYLPROP-2-ENOYL]THIOUREA is a significant reduction in inflammation. The compound treatment significantly downregulated the mRNA expression of inflammatory markers which were elevated in zymosan-induced generalised inflammation . It also upregulated the expression of the anti-inflammatory cytokine IL-10 .
Biochemical Analysis
Biochemical Properties
This compound has been shown to inhibit zymosan-induced oxidative bursts from whole blood phagocytes and isolated polymorphonuclear cells .
Cellular Effects
The compound has demonstrated significant effects on various types of cells and cellular processes. For instance, it has been shown to inhibit nitric oxide production in lipopolysaccharide-induced J774.2 macrophages . This indicates that the compound can influence cell signaling pathways and gene expression, potentially impacting cellular metabolism .
Molecular Mechanism
Its ability to inhibit nitric oxide production suggests that it may interact with biomolecules involved in this pathway . It could potentially exert its effects through enzyme inhibition or activation, or through changes in gene expression .
Temporal Effects in Laboratory Settings
The compound’s effects over time in laboratory settings have not been fully explored. It has been shown to have significant anti-inflammatory effects in both in vitro and in vivo studies .
Dosage Effects in Animal Models
In animal models, the compound has been shown to have significant anti-inflammatory effects at a dose of 100 mg/kg . No suppressive effect was observed at the dose of 25 mg/kg .
Properties
IUPAC Name |
(E)-N-[[4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl]carbamothioyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O5S2/c1-31-20-14-18(24-21(26-20)32-2)27-34(29,30)17-11-9-16(10-12-17)23-22(33)25-19(28)13-8-15-6-4-3-5-7-15/h3-14H,1-2H3,(H,24,26,27)(H2,23,25,28,33)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXDGHVHSRHSQL-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=NC(=NC(=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=CC=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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